molecular formula C18H20BrClO4 B4981858 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

Cat. No.: B4981858
M. Wt: 415.7 g/mol
InChI Key: WYYSVSAABAOSKR-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene, also known as BMEB, is a chemical compound with potential applications in scientific research. BMEB is a member of the family of benzene derivatives, which are widely used in organic synthesis and drug development.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes, as mentioned above. This compound may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo have not been extensively studied. This compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer, but further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and is commercially available from some chemical suppliers. This compound is also stable under normal laboratory conditions, and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. Its solubility in water is limited, which may make it difficult to use in certain assays. Additionally, the toxicity of this compound has not been extensively studied, and caution should be exercised when handling this compound.

Future Directions

There are several potential future directions for research on 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of this compound's effects in vivo, particularly in animal models of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chlorophenol with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base, such as potassium carbonate. This reaction yields the intermediate product, 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}phenol. The second step involves the reaction of this intermediate with 1,2-dibromoethane in the presence of a base, such as sodium hydride. This reaction yields the final product, this compound.

Scientific Research Applications

4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro, and thus may have potential as a lead compound for the development of new drugs. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(19)12-15(16)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYSVSAABAOSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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